molecular formula C10H15BO6 B8569092 (2,5-Bis(methoxymethoxy)phenyl)boronic acid

(2,5-Bis(methoxymethoxy)phenyl)boronic acid

Cat. No.: B8569092
M. Wt: 242.04 g/mol
InChI Key: WWMMDMHBEZNGQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,5-Bis(methoxymethoxy)phenyl)boronic acid is a useful research compound. Its molecular formula is C10H15BO6 and its molecular weight is 242.04 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H15BO6

Molecular Weight

242.04 g/mol

IUPAC Name

[2,5-bis(methoxymethoxy)phenyl]boronic acid

InChI

InChI=1S/C10H15BO6/c1-14-6-16-8-3-4-10(17-7-15-2)9(5-8)11(12)13/h3-5,12-13H,6-7H2,1-2H3

InChI Key

WWMMDMHBEZNGQW-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)OCOC)OCOC)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cool a solution of 1,4-bis-methoxymethoxy-benzene 5 (12.0 g, 60.6 mmol) in dry THF (250 mL) to −78° C. Add s-BuLi (1.3 M in hexane, 51 mL, 66.6 mmol) dropwise. Stir the reaction for 15 minutes and then add triisopropyl borate (14.2 mL, 60.6 mmol) slowly. Stir the reaction at −78° C. for 1 hour and warm to room temperature. Quench the reaction with 10% HCl and stir for 10 minutes. Extract with EtOAc (2×). Dry combined organic extracts (Na2SO4), filter, and concentrate in vacuo. Purify by flash chromatography (250 g SiO2, 20-50% EtOAc/hexanes and then 50% EtOAc/hexanes) to give 2,5-Bis-methoxymethoxy phenylboronic acid 7 (9.73 g, 40.2 mmol, 66%) as a yellow solid. 1H NMR (δ, 400 MHz, CDCl3): 7.50 (d, J=2.0 Hz, 1H), 7.09-7.07 (m, 2H), 5.93 (s, 2H), 5.24 (s, 2H), 5.14 (s, 2H), 3.49 (s, 3H), 3.48 (s, 3H). LRMS calcd. for C10H14BO6: 241.0; found (electrospray, M−1) 241.0.
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
51 mL
Type
reactant
Reaction Step Two
Quantity
14.2 mL
Type
reactant
Reaction Step Three

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